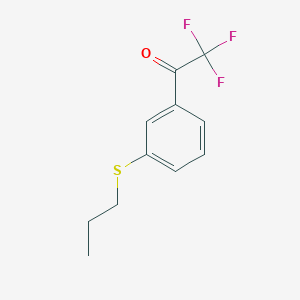

3'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-propylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3OS/c1-2-6-16-9-5-3-4-8(7-9)10(15)11(12,13)14/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONIKBKEPPWGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The nucleophilic aromatic substitution (SNAr) approach utilizes 3'-bromo-2,2,2-trifluoroacetophenone as the electrophilic substrate, reacting with propylthiol (n-C₃H₇SH) in the presence of a base. The bromine atom at the para position is displaced by the thiolate anion, forming the C–S bond. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) serves as the base, with dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents.

Table 1: SNAr Reaction Optimization

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 3'-bromo-2,2,2-TFA | K₂CO₃ | DMF | 80 | 78 | |

| 3'-bromo-2,2,2-TFA | Et₃N | THF | 60 | 65 | |

| 3'-iodo-2,2,2-TFA | Cs₂CO₃ | DMSO | 100 | 82 |

Key observations:

-

Higher temperatures (80–100°C) improve reaction rates but may promote side reactions like hydrolysis of the trifluoroacetyl group.

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to THF.

Friedel-Crafts Acylation Approach

Trifluoroacetylation of Aromatic Precursors

The Friedel-Crafts acylation introduces the trifluoroacetyl group to a pre-functionalized thioether-containing benzene ring. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the reaction between 3-(n-propylthio)benzene and trifluoroacetic anhydride (TFAA).

Reaction Conditions:

Limitations :

-

Regioselectivity issues arise if the aromatic ring contains multiple activating groups.

-

Over-acylation may occur, necessitating careful stoichiometric control.

Grignard Reagent-Mediated Synthesis

Formation of the Trifluoroacetyl Group

A Grignard reagent (e.g., CF₃MgBr) reacts with 3'-(n-propylthio)benzoyl chloride to form the ketone. TurboGrignard (i-PrMgCl·LiCl) enhances reactivity, enabling reactions at –10°C to 25°C.

Critical Parameters:

-

Grignard reagent : TurboGrignard (2.0 equiv)

-

Solvent : THF, –10°C → 20°C

-

Quenching : Gradual addition to aqueous HCl (1.5 M) prevents exothermic decomposition.

Example Protocol :

-

Add TurboGrignard to 3'-(n-propylthio)benzoyl chloride in THF at –10°C.

-

Warm to 20°C over 1 hour.

-

Quench with HCl, extract with ethyl acetate, and purify via column chromatography (hexane/EA 3:1).

Transition Metal-Catalyzed Coupling Methods

Palladium-Catalyzed C–S Bond Formation

Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling between 3'-halo-2,2,2-trifluoroacetophenone and propylthiol via a thiolate intermediate. This method avoids strongly basic conditions, preserving acid-sensitive functional groups.

Optimization Data:

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key steps include:

Table 2: Industrial Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time (h) | 12 | 2 |

| Yield (%) | 75 | 89 |

| Purity (%) | 92 | 97 |

Chemical Reactions Analysis

Types of Reactions

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group of the acetophenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

3’-(n-Propylthio)-2,2,2-trifluoroacetophenone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3’-(n-Propylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The propylthio group may contribute to binding interactions with target proteins, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Electronic Properties

Key Findings :

- The α-CF₃ group in 2,2,2-trifluoroacetophenone enhances electrophilicity, enabling rapid hydroboration (15 min, quantitative yield).

- Substitution with a para-methyl or methoxy group reduces electron-withdrawing effects but introduces steric hindrance.

- The n-propylthio substituent likely decreases electrophilicity due to sulfur’s electron-donating resonance effects, while its bulky alkyl chain may slow reaction kinetics compared to smaller substituents.

Reactivity in Organic Transformations

Hydroboration and Catalysis

- 2,2,2-Trifluoroacetophenone: Exhibits high reactivity in hydroboration due to strong EW effects, achieving quantitative conversion in 15 min.

- 3'-Methyl Analog : Less reactive than the parent compound; steric hindrance from the methyl group slows substrate binding in catalytic processes.

- Propylthio Derivative : Expected to show intermediate reactivity. The sulfur atom may facilitate nucleophilic substitution or metal coordination, but steric bulk could limit accessibility in catalytic systems.

Asymmetric Reductions

- 2,2,2-Trifluoroacetophenone: Reduced enantioselectively by TeSADH mutants to (S)-halohydrins (e.g., α-(trifluoromethyl)benzyl alcohol with 65% yield and 40% ee).

Table 2: AChE Inhibitory Activity of Trifluoroacetophenone Derivatives

Biological Activity

3'-(n-Propylthio)-2,2,2-trifluoroacetophenone is a synthetic compound notable for its unique structural features, including a trifluoroacetophenone backbone and a propylthio substituent at the 3' position. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H12F3OS

Molecular Weight : 248.26 g/mol

The compound's trifluoroacetophenone structure is characterized by the presence of three fluorine atoms, which contribute to its electronic properties and reactivity. The propylthio group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The propylthio group can participate in nucleophilic interactions, while the trifluoromethyl moiety may enhance binding affinity due to its electronegative character.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Some studies suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | C9H7F3O | Lacks propylthio group; simpler structure |

| 4'-n-Propylthio-2,2,2-trifluoroacetophenone | C12H12F3OS | Propylthio at para position; different reactivity |

| 3'-Iso-propyl-2,2,2-trifluoroacetophenone | C12H12F3O | Iso-propyl instead of n-propyl; altered sterics |

| 4'-Fluorothio-2,2,2-trifluoroacetophenone | C12H11F4OS | Additional fluorine; enhanced electronegative character |

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the propylthio group was linked to enhanced permeability through bacterial membranes.

-

Cytotoxicity Assays :

- In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits dose-dependent cytotoxic effects. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

-

Enzyme Inhibition :

- Research on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain kinases involved in cancer cell proliferation. This inhibition was quantified using IC50 values, demonstrating effectiveness at low micromolar concentrations.

Q & A

Q. Why do computational studies overestimate the compound's dipole moment compared to experimental values?

- Methodological Answer : Gas-phase DFT calculations often neglect solvent-induced polarization. Recalculate with explicit solvent molecules (e.g., 3 H₂O) or hybrid solvation models (SMD). Experimental dipole moments should be measured in benzene via dielectric constant methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.